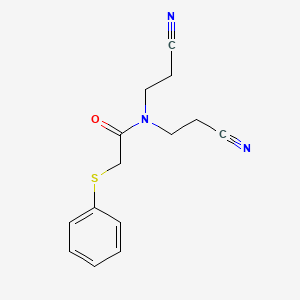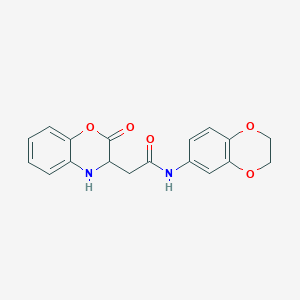
N,N-bis(2-cyanoethyl)-2-(phenylsulfanyl)acetamide
Descripción general
Descripción
N,N-bis(2-cyanoethyl)-2-(phenylsulfanyl)acetamide is a chemical compound that belongs to the class of organic compounds known as acetamides. These compounds are characterized by the presence of an acetamide group, which consists of a carbonyl group (C=O) attached to a nitrogen atom (N). The compound also contains cyanoethyl and phenylsulfanyl groups, which contribute to its unique chemical properties.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N,N-bis(2-cyanoethyl)-2-(phenylsulfanyl)acetamide may be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, the compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Researchers may study its interactions with biological targets to understand its mechanism of action.
Industry
In industry, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a useful compound in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-cyanoethyl)-2-(phenylsulfanyl)acetamide typically involves the reaction of 2-(phenylsulfanyl)acetic acid with N,N-bis(2-cyanoethyl)amine under specific reaction conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
N,N-bis(2-cyanoethyl)-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may convert the cyano groups to amines.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Mecanismo De Acción
The mechanism of action of N,N-bis(2-cyanoethyl)-2-(phenylsulfanyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The cyanoethyl and phenylsulfanyl groups may play a role in binding to these targets, leading to specific biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N,N-bis(2-cyanoethyl)-2-(phenylsulfanyl)acetamide include other acetamides with cyanoethyl and phenylsulfanyl groups. Examples include:
- N,N-bis(2-cyanoethyl)-acetamide
- 2-(phenylsulfanyl)acetamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Conclusion
This compound is a versatile compound with a range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a potential candidate for further scientific research.
Propiedades
IUPAC Name |
N,N-bis(2-cyanoethyl)-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c15-8-4-10-17(11-5-9-16)14(18)12-19-13-6-2-1-3-7-13/h1-3,6-7H,4-5,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJXSEXZDSYOAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)N(CCC#N)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-{2-[acetyl(phenyl)amino]vinyl}-5-(ethoxycarbonyl)-1-ethyl-1H-3,1-benzimidazol-3-ium-3-yl]-1-propanesulfonate](/img/structure/B4619543.png)


![N-{2-[5-(acetylamino)-1,3,4-thiadiazol-2-yl]ethyl}-3-methoxybenzamide](/img/structure/B4619570.png)
![(5E)-5-[(5-methylfuran-2-yl)methylidene]-1-(3-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4619582.png)
![ethyl N-[(2-methyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}phenyl)sulfonyl]glycinate](/img/structure/B4619583.png)
![1-[(4-cyclohexylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4619585.png)
![2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B4619593.png)
![N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(3,5-dimethoxyphenyl)thiourea](/img/structure/B4619603.png)

![3-[4-(3-chlorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4619618.png)
![butyl 6-nitro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B4619635.png)
![5-{[5-(4-bromophenyl)-2-furyl]methylene}-1-(1-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4619641.png)

